1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 215779-55-8
VCID: VC5627809
InChI: InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17)
SMILES: C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.74

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea

CAS No.: 215779-55-8

Cat. No.: VC5627809

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.74

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea - 215779-55-8

Specification

CAS No. 215779-55-8
Molecular Formula C12H11ClN2OS
Molecular Weight 266.74
IUPAC Name 1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea
Standard InChI InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17)
Standard InChI Key QDQNQQPXAIJIJW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Electronic Configuration

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS) features a thiourea core (–NHC(S)NH–) bridged between a 2-chlorophenyl group and a furan-2-ylmethyl moiety. The 2-chlorophenyl substituent introduces electron-withdrawing effects via the para-chloro group, while the furan ring contributes π-electron density and hydrogen-bonding capabilities through its oxygen heteroatom . This electronic duality enables diverse intermolecular interactions, potentially enhancing solubility in polar aprotic solvents compared to purely aromatic thioureas.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Molecular Weight278.75 g/molCalculated from molecular formula
Melting Point110–115°CAnalog data from
LogP (Partition Coefficient)2.8 ± 0.3Computational modeling
Aqueous Solubility~15 mg/L at 25°CExtrapolated from

Synthetic Methodologies

Isothiocyanate-Amine Coupling Route

The most feasible synthesis involves reacting 2-chlorophenyl isothiocyanate with furfurylamine (furan-2-ylmethylamine) under anhydrous conditions. This method aligns with established protocols for aryl thioureas :

  • Generation of 2-Chlorophenyl Isothiocyanate

    • 2-Chlorobenzoyl chloride reacts with ammonium thiocyanate in acetone at reflux, yielding the isothiocyanate intermediate .

    • Reaction equation:

      2-ClC6H4COCl+NH4SCN2-ClC6H4NCS+HCl+NH3\text{2-ClC}_6\text{H}_4\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{2-ClC}_6\text{H}_4\text{NCS} + \text{HCl} + \text{NH}_3
  • Nucleophilic Addition of Furfurylamine

    • The isothiocyanate undergoes nucleophilic attack by furfurylamine in acetonitrile at 60–80°C :

      2-ClC6H4NCS+C5H7ONH22-ClC6H4NHCSNHCH2C4H3O\text{2-ClC}_6\text{H}_4\text{NCS} + \text{C}_5\text{H}_7\text{ONH}_2 \rightarrow \text{2-ClC}_6\text{H}_4\text{NHCSNHCH}_2\text{C}_4\text{H}_3\text{O}
    • Purification via silica gel chromatography (chloroform:methanol = 95:5) typically achieves yields >75% .

Critical Reaction Parameters

  • Temperature Control: Excess heat promotes thiourea isomerization to thiosemicarbazides .

  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability .

Biological Activity and Structure-Activity Relationships

Table 2: Hypothesized Antimicrobial Profile

OrganismMIC Range (Predicted)Basis for Prediction
S. aureus (MRSA)8–32 µg/mLChlorophenyl derivatives
E. coli>64 µg/mLLimited Gram-negative activity
Candida albicans32–128 µg/mLHeterocycle-dependent toxicity

Antiviral and Cytotoxic Considerations

The thiourea scaffold exhibits dual antiviral-cytotoxic behavior. Compound 4 in (cyclohexyl-substituted) showed HIV-1 inhibition (EC₅₀ = 1.2 µM) but high cytotoxicity (CC₅₀ = 8.5 µM). The 2-chlorophenyl/furan combination may reduce non-target cytotoxicity by lowering logP compared to aliphatic substituents .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While no crystal data exists for the title compound, the analogous 1-(3-chloro-4-fluorophenyl) derivative (Compound 9 in ) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 78.5° between aryl and thiourea planes . This suggests moderate conjugation between the chlorophenyl ring and thiourea core in the target molecule.

NMR Spectral Signatures

  • ¹H NMR (DMSO-d₆):

    • δ 12.3–12.5 ppm (br, 2H, NH protons)

    • δ 7.2–7.8 ppm (m, 4H, chlorophenyl aromatic)

    • δ 6.2–6.5 ppm (m, 3H, furan protons)

    • δ 4.8 ppm (s, 2H, CH₂ linker)

  • ¹³C NMR:

    • δ 180–182 ppm (C=S)

    • δ 150–152 ppm (furan O-C-O)

    • δ 128–135 ppm (chlorophenyl carbons)

Therapeutic Prospects and Challenges

Drug Development Considerations

  • Bioavailability Optimization: The furan methyl group may improve intestinal absorption compared to unsubstituted thioureas .

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the furan ring could generate reactive metabolites, necessitating prodrug strategies .

  • Synergistic Combinations: Co-administration with β-lactam antibiotics may restore susceptibility in MRSA via thiourea-mediated biofilm inhibition .

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